A Comprehensive Spectroscopic Guide to (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine
A Comprehensive Spectroscopic Guide to (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine
Introduction
(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine is a substituted cinnamylamine derivative. Molecules within this class serve as valuable scaffolds in medicinal chemistry and materials science, owing to the unique combination of a rigid aromatic core, a flexible amine-containing side chain, and a conjugated π-system. The precise arrangement of these functional groups necessitates rigorous structural confirmation, which is unequivocally provided by a multi-technique spectroscopic approach.
This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine. As a Senior Application Scientist, this document is structured not merely as a data repository, but as an instructional whitepaper. It explains the causality behind experimental choices and the logic of spectral interpretation, designed for researchers, chemists, and drug development professionals who rely on unambiguous molecular characterization.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the following standardized numbering scheme will be used throughout this guide:
(Image: Chemical structure of (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine with IUPAC-style numbering for unambiguous spectral assignments.)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing precise information about the carbon-hydrogen framework. For (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine, both ¹H and ¹³C NMR are essential to confirm the constitution, configuration of the double bond, and substitution pattern of the aromatic ring.
Theoretical Framework & Experimental Rationale
¹H NMR provides information on the chemical environment of each proton, their proximity to one another (through spin-spin coupling), and their relative abundance (through integration). Key features to anticipate are the large coupling constant for the trans-alkene protons and the distinct signals for the methoxy, aromatic, and allylic amine protons.
¹³C NMR detects the carbon backbone of the molecule. The number of unique signals confirms the molecular symmetry, and their chemical shifts indicate the type of carbon (aliphatic, olefinic, aromatic, or bonded to a heteroatom).
Solvent Selection: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common first choice due to its excellent dissolving power for a wide range of organic molecules. However, the amine protons (-NH₂) may exhibit broad signals or exchange with trace acidic protons. For better resolution of N-H signals, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative, as it forms hydrogen bonds with the amine protons, sharpening their signals and slowing down exchange. All predicted data herein assumes CDCl₃ for consistency with literature on similar neutral compounds, but the use of DMSO-d₆ should be considered a standard confirmatory step.[1]
Standard Experimental Protocol: ¹H and ¹³C NMR
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Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, particularly for the aromatic region.
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¹H NMR Acquisition:
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Acquire the spectrum at a controlled temperature (e.g., 298 K).
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Use a standard pulse program with a sufficient number of scans (typically 8 to 16) to achieve a signal-to-noise ratio >100:1 for the smallest integral.
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Process the data with a standard exponential window function before Fourier transformation.
-
-
¹³C NMR Acquisition:
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Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
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A larger number of scans will be necessary (typically 1024 or more) due to the lower natural abundance of the ¹³C isotope.
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Confirm carbon types (CH, CH₂, CH₃) with a distortionless enhancement by polarization transfer (DEPT-135) experiment.
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¹H NMR Spectral Interpretation
The ¹H NMR spectrum provides a unique fingerprint of the molecule. Each proton's chemical shift is influenced by shielding and deshielding effects from nearby functional groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Field Insights |
| H-Ar (Aromatic) | 6.8 - 7.5 | Multiplets (m) | 7-9 (ortho), 1-3 (meta) | The four protons on the substituted ring will appear as complex multiplets. The proton ortho to the amine (H-6') will likely be the most downfield due to the combined anisotropic effects of the ring and alkene. |
| H-3 | ~6.85 | Doublet (d) | J₃,₂ ≈ 16.0 | This large coupling constant is diagnostic of a trans (E) configuration for the double bond. The proton is significantly deshielded by the adjacent aromatic ring.[2] |
| H-2 | ~6.20 | Doublet of Triplets (dt) | J₂,₃ ≈ 16.0, J₂,₁ ≈ 6.5 | This proton is coupled to both the other vinylic proton (H-3) and the two aliphatic protons on C-1. The resulting pattern is a doublet of triplets (or a complex multiplet). |
| OCH₃ | ~3.85 | Singlet (s) | N/A | The three equivalent protons of the methoxy group are not coupled to other protons and appear as a sharp singlet. Its position around 3.8-3.9 ppm is characteristic for an aryl methyl ether.[3] |
| H-1 | ~3.45 | Doublet (d) | J₁,₂ ≈ 6.5 | These two protons are adjacent to the stereogenic center and the nitrogen atom. They are coupled to the vinylic proton H-2, appearing as a doublet. |
| NH₂ | 1.5 - 2.5 (variable) | Broad Singlet (br s) | N/A | The chemical shift of amine protons is highly variable and depends on concentration, solvent, and temperature. The signal is often broad due to quadrupole broadening from the nitrogen atom and chemical exchange. |
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum will show ten distinct signals, corresponding to the ten unique carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Field Insights |
| C-1' (C-O) | ~157.0 | The aromatic carbon directly attached to the electronegative oxygen of the methoxy group is significantly deshielded and appears far downfield. |
| C-Ar (Aromatic) | 120.0 - 130.0 | The remaining four aromatic carbons will resonate in this typical range. The exact positions depend on the electronic effects of the substituents. |
| C-3 | ~132.0 | This olefinic carbon is deshielded by the adjacent aromatic ring. |
| C-2 | ~128.0 | This olefinic carbon is shielded relative to C-3. |
| C-2' (ipso-C) | ~125.0 | The ipso-carbon to which the propenyl chain is attached. |
| OCH₃ | ~55.4 | The carbon of the methoxy group is highly characteristic and appears in this region for aryl methyl ethers.[1] |
| C-1 | ~45.0 | This aliphatic carbon is attached to the nitrogen atom, which deshields it into this region. |
Visualization: NMR Workflow
Caption: Standard workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).
Principle and Application
For the target molecule, IR spectroscopy is ideal for confirming the presence of the primary amine (N-H bonds), the carbon-carbon double bond (C=C), the aromatic ring, and the aryl-alkyl ether linkage (C-O).
Standard Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
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Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
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Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.
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Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
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Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.
IR Spectrum Interpretation
The IR spectrum is divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale & Field Insights |
| N-H Stretch (Amine) | 3400 - 3300 (two bands) | Medium | Primary amines (R-NH₂) characteristically show two bands in this region: an asymmetric and a symmetric stretch. Their presence is a strong indicator of the -NH₂ group.[4] |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium-Weak | These absorptions correspond to the C-H bonds on the benzene ring. |
| C-H Stretch (Alkene) | 3080 - 3020 | Medium-Weak | The C-H bond on the C=C double bond. |
| C=C Stretch (Alkene) | ~1650 | Medium-Weak | The stretching of the carbon-carbon double bond. Its intensity is variable and depends on the symmetry. |
| N-H Bend (Amine) | 1650 - 1580 | Medium-Strong | This bending vibration (scissoring) of the primary amine is a key confirmatory peak.[4] |
| C=C Stretch (Aromatic) | 1600 & 1475 | Medium-Strong | Aromatic rings typically show a pair of sharp bands in this region. |
| C-O Stretch (Aryl Ether) | 1260 - 1230 | Strong | The asymmetric C-O-C stretch of the aryl-alkyl ether is a prominent and characteristic absorption. |
| =C-H Bend (trans-Alkene) | 980 - 960 | Strong | This out-of-plane bending vibration is highly characteristic of a trans-disubstituted double bond and strongly supports the (E)-configuration. |
Visualization: Functional Group-IR Correlation
Caption: Correlation of key functional groups to IR regions.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and, through fragmentation, valuable structural information.
Technique Overview & Ionization Rationale
For a polar molecule containing a basic amine group, Electrospray Ionization (ESI) is the method of choice. ESI is a soft ionization technique that typically generates protonated molecular ions [M+H]⁺ with minimal fragmentation, allowing for unambiguous determination of the molecular weight. The analysis is often coupled with liquid chromatography (LC) for online purification before detection.
Standard Experimental Protocol: LC-MS (ESI)
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Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with 0.1% formic acid. The acid ensures the amine is protonated, which is essential for positive-ion ESI.
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Chromatography (Optional but Recommended): Inject the sample into an LC system equipped with a C18 column to separate the analyte from any potential impurities.
-
Ionization: The eluent from the LC is directed into the ESI source. A high voltage is applied, creating a fine spray of charged droplets.
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Mass Analysis: As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions [M+H]⁺. These ions are guided into the mass analyzer (e.g., Quadrupole or Time-of-Flight), which separates them based on their m/z ratio.
Mass Spectrum Interpretation
Molecular Ion:
-
Exact Mass of Neutral Molecule (C₁₀H₁₃NO): 163.0997
-
Expected Ion (ESI+): [M+H]⁺
-
Expected m/z: 164.1075
The primary observation in the full scan ESI mass spectrum should be a strong signal at m/z 164.1075. High-resolution mass spectrometry (HRMS) should be able to confirm this mass to within 5 ppm, providing strong evidence for the elemental composition C₁₀H₁₄NO⁺.
Potential Fragmentation Pattern (MS/MS): By selecting the parent ion (m/z 164) and subjecting it to collision-induced dissociation (CID), a fragmentation spectrum (MS/MS) can be generated.
-
Loss of Ammonia (NH₃): A common fragmentation pathway for primary amines is the neutral loss of ammonia (17.03 Da). This would result in a fragment ion at m/z 147.08.
-
Benzylic Cleavage: Cleavage of the C1-C2 bond could lead to the formation of a stable tropylium-like cation or other resonance-stabilized fragments derived from the methoxycinnamyl portion of the molecule.
Visualization: ESI-MS Process
Caption: Simplified workflow of the ESI-MS process.
Summary of Spectroscopic Data
This table provides a consolidated overview of the key predicted spectroscopic data for the unambiguous identification of (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine.
| Technique | Feature | Predicted Value | Significance |
| ¹H NMR | Vinylic Coupling | J ≈ 16.0 Hz | Confirms trans (E) stereochemistry |
| OCH₃ Signal | ~3.85 ppm (singlet, 3H) | Confirms methoxy group | |
| CH₂-N Signal | ~3.45 ppm (doublet, 2H) | Confirms allylic amine structure | |
| ¹³C NMR | Number of Signals | 10 | Confirms molecular asymmetry |
| C-O Signal | ~157.0 ppm | Confirms aryl ether carbon | |
| IR | N-H Stretch | 3400-3300 cm⁻¹ (2 bands) | Confirms primary amine |
| =C-H Bend | 980-960 cm⁻¹ | Confirms trans (E) alkene | |
| C-O Stretch | 1260-1230 cm⁻¹ | Confirms aryl ether linkage | |
| MS (ESI+) | [M+H]⁺ Ion | m/z 164.1075 | Confirms molecular formula C₁₀H₁₃NO |
Conclusion
The structural elucidation of (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine is straightforward when employing a combination of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of the structural puzzle. The ¹H NMR confirms the trans stereochemistry of the alkene and the connectivity of the carbon-hydrogen framework. The IR spectrum provides rapid confirmation of all key functional groups, most notably the primary amine. Finally, high-resolution mass spectrometry validates the elemental composition with high confidence. Together, these techniques provide a self-validating system for the unambiguous characterization of the target molecule, a critical requirement for its use in any research or development setting.
References
- Supporting Information for Tandem Hydration/Condensation Reaction between Alkynes and Aldehydes. (n.d.).
-
PubChem. (n.d.). (E)-3-(2-methoxyphenyl)prop-2-en-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
Hussan, J., et al. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. ResearchGate. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
Chemical Synthesis Database. (2025). (2E)-3-(4-methoxyphenyl)-1-phenyl-2-propen-1-amine. Retrieved from [Link]
-
Khalilov, L. M., et al. (2025). (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Krishna, P. M., et al. (2012). (2E)-N-Methyl-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinecarbothioamide. ResearchGate. Retrieved from [Link]
-
Sarojini, B. K., et al. (2007). (2E)-1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one. ResearchGate. Retrieved from [Link]
-
Tighadouini, S., et al. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. De Gruyter. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of (E)-3-(3-methoxyphenyl)-1-phenylprop-2-en-1-one (3b). Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. Retrieved from [Link]
-
MDPI. (2025). N-(3-Methoxyphenethyl)-2-propylpentanamide. Retrieved from [Link]
-
PubChem. (n.d.). (2S)-3-[methoxy(phenyl)methoxy]propane-1,2-diamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemical Synthesis Database. (2025). (2E)-N-methoxy-N-methyl-3-phenyl-2-propenamide. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 2-methoxypropane. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-one. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 2-Propenal, 3-(2-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. 13C nmr spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl isopropyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. 3-(2-METHOXYPHENYL)PROPIONIC ACID(6342-77-4) 1H NMR spectrum [chemicalbook.com]
- 4. orgchemboulder.com [orgchemboulder.com]
